molecular formula C20H15N7OS2 B15031661 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide

2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide

Cat. No.: B15031661
M. Wt: 433.5 g/mol
InChI Key: LMNOJNDFRPUXTI-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential anticonvulsant properties and has been evaluated for its neurotoxicity and binding properties with epilepsy molecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide involves multiple steps. Initially, 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide is synthesized by reacting 2-mercaptobenzothiazole with chloroacetohydrazide under basic conditions. This intermediate is then reacted with 1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide exerts its effects involves binding to specific molecular targets in the brain. These targets include GABA (A) alpha-1, glutamate, and GABA (A) delta receptors, as well as the Na/H exchanger. The compound’s interaction with these targets helps modulate neuronal activity, thereby exhibiting anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide apart from similar compounds is its unique combination of the benzothiazole and pyrazolo[3,4-D]pyrimidine moieties. This structural arrangement enhances its binding affinity to epilepsy molecular targets, making it a promising candidate for further research and development in anticonvulsant therapies .

Properties

Molecular Formula

C20H15N7OS2

Molecular Weight

433.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide

InChI

InChI=1S/C20H15N7OS2/c28-17(11-29-20-24-15-8-4-5-9-16(15)30-20)25-26-18-14-10-23-27(19(14)22-12-21-18)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,25,28)(H,21,22,26)

InChI Key

LMNOJNDFRPUXTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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